1,3-DIMETHYL-4-NITRO-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid.
Substitution reactions:
Condensation: The final step might involve the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the hydrazide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide: Similar structure but without the trifluoromethylphenyl group.
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the hydrazide.
Uniqueness
The presence of the trifluoromethylphenyl group in 1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE might confer unique properties, such as increased lipophilicity or enhanced biological activity, compared to similar compounds.
Properties
Molecular Formula |
C14H12F3N5O3 |
---|---|
Molecular Weight |
355.27g/mol |
IUPAC Name |
2,5-dimethyl-4-nitro-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12F3N5O3/c1-8-11(22(24)25)12(21(2)20-8)13(23)19-18-7-9-5-3-4-6-10(9)14(15,16)17/h3-7H,1-2H3,(H,19,23)/b18-7+ |
InChI Key |
FOCPTGWBPXAXOJ-CNHKJKLMSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
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